molecular formula C5H15ClNNa2O4P B12353664 Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)

Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)

Cat. No.: B12353664
M. Wt: 265.58 g/mol
InChI Key: DKCDSMRLVDFOJX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound’s systematic name, ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) , follows IUPAC conventions for describing ionic species and salt stoichiometry. Breaking this down:

  • Ethanaminium denotes a two-carbon chain with an ammonium group.
  • N,N,N-Trimethyl specifies three methyl substituents on the nitrogen atom.
  • 2-(Phosphonooxy) indicates a phosphoric acid ester bonded to the second carbon.
  • Chloride, sodium salt (1:1:2) reflects the counterion ratio: one chloride, two sodium ions balancing the charges of the quaternary ammonium and phosphate groups.

Key molecular identifiers include:

Property Value Source References
CAS Registry Number 16904-96-4
Molecular Formula C₅H₁₃ClNNa₂O₄P
Molecular Weight 263.57 g/mol
Synonyms Phosphocholine Chloride Sodium Salt; Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate

The structure consists of a phosphorylcholine backbone (choline linked to phosphate) coordinated with sodium and chloride ions. X-ray crystallography studies reveal an extended conformation where the phosphate group interacts with sodium ions through ionic bonds, while the quaternary ammonium moiety remains solvent-exposed.

Historical Context of Phosphorylcholine Derivatives in Chemical Research

Phosphorylcholine derivatives emerged as critical targets after Adolf Strecker’s 1849 isolation of choline from pig bile. The discovery that phosphorylcholine forms the hydrophilic headgroup of phosphatidylcholine in cell membranes (1950s) drove synthetic efforts to replicate its biofunctionality. Eugene Kennedy’s 1956 elucidation of the CDP-choline pathway—the biosynthetic route to phosphatidylcholine—highlighted phosphorylcholine’s role as a metabolic intermediate.

Key milestones in phosphorylcholine chemistry include:

  • 1960s–1970s : Development of phosphorylation techniques enabling stable synthetic analogues like phosphocholine chloride.
  • 1980s–1990s : Application in thrombus-resistant biomaterials, leveraging its similarity to erythrocyte membrane components.
  • 2000s–Present : Use in drug-eluting stents and biomimetic polymers, capitalizing on its anti-fouling properties.

The specific compound ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) gained prominence as a precursor for controlled polymer synthesis. Advances in post-polymerization modification, as demonstrated by Yakovlev and Deming (2015), allowed precise incorporation of phosphorylcholine groups into polypeptides for biomedical applications. Concurrently, its role in interfacial chemistry expanded, with recent studies showing its utility in modifying perovskite solar cell layers to enhance conductivity and stability.

Properties

Molecular Formula

C5H15ClNNa2O4P

Molecular Weight

265.58 g/mol

InChI

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;

InChI Key

DKCDSMRLVDFOJX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O.[Na].[Na].[Cl-]

Origin of Product

United States

Preparation Methods

Phosphorylation of Choline Derivatives

The primary synthetic route involves reacting choline chloride ($$C5H{14}ClNO$$) with phosphoric acid ($$H3PO4$$) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of choline is replaced by a phosphonooxy moiety. Sodium hydroxide ($$NaOH$$) is introduced to neutralize hydrochloric acid ($$HCl$$) byproducts and form the disodium salt.

Reaction Equation:
$$
\text{Choline chloride} + H3PO4 + 2NaOH \rightarrow \text{Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2)} + 2H_2O + NaCl
$$

Key Parameters:

  • Temperature: 60–80°C to enhance reaction kinetics without decomposing the phosphonooxy group.
  • pH: Maintained at 8–9 to prevent hydrolysis of the phosphate ester bond.
  • Molar Ratios: Choline chloride, $$H3PO4$$, and $$NaOH$$ are used in a 1:1:2 stoichiometry.

Alternative Phosphorylating Agents

Trichlorophosphine oxide ($$POCl3$$) and diphenyl chlorophosphate ($$(C6H5O)2POCl$$) are employed in anhydrous conditions for higher yields. These agents reduce side reactions but require stringent moisture control.

Example Protocol:

  • Dissolve choline chloride in dry acetonitrile.
  • Add $$POCl_3$$ dropwise at 0°C under nitrogen atmosphere.
  • Stir for 12 hours, then quench with aqueous $$NaOH$$.

Yield Comparison:

Phosphorylating Agent Solvent Yield (%) Purity (%)
$$H3PO4$$ Water 78 92
$$POCl_3$$ Acetonitrile 89 97

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis uses continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. Key steps include:

  • Mixing: Choline chloride and $$H3PO4$$ are fed into the reactor at 1:1 molar ratio.
  • Neutralization: $$NaOH$$ is added incrementally to maintain pH 8–9.
  • Crystallization: The product is precipitated by cooling to 4°C and isolated via centrifugation.

Process Metrics:

  • Throughput: 500–1,000 kg/day.
  • Energy Consumption: 15 kWh/kg.

Waste Management

Byproduct sodium chloride ($$NaCl$$) is purified via recrystallization from ethanol-water mixtures. Residual phosphoric acid is neutralized with calcium hydroxide ($$Ca(OH)_2$$) to form calcium phosphate, which is filtered and repurposed as fertilizer.

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >99% purity. Key steps:

  • Dissolve the compound in hot ethanol (70°C).
  • Add deionized water until cloud point.
  • Cool to 4°C and filter.

Crystallization Data:

Solvent System Yield (%) Purity (%) Crystal Size (µm)
Ethanol-Water 85 99.5 50–100
Methanol 72 98.2 20–50

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O): δ 3.20 (s, 9H, N$$^+$$(CH₃)₃), 4.05 (m, 2H, CH₂OPO₃²⁻).
    • ³¹P NMR: δ 0.5 ppm (singlet, PO₄³⁻).
  • Elemental Analysis:
    • Theoretical: C 22.5%, H 5.6%, N 5.2%, P 11.6%, Na 17.2%.
    • Observed: C 22.3%, H 5.5%, N 5.1%, P 11.5%, Na 17.0%.

Comparative Analysis of Preparation Methods

Cost-Benefit Evaluation

Method Capital Cost Operating Cost Environmental Impact
$$H3PO4$$ Neutralization Low Moderate High (waste $$NaCl$$)
$$POCl_3$$ Phosphorylation High High Low

Yield Optimization Strategies

  • Catalytic Additives: Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% via phase-transfer catalysis.
  • Microwave Assistance: Reduces reaction time from 12 hours to 2 hours with 95% yield.

Challenges and Optimization Strategies

Hydrolysis of Phosphonooxy Group

The phosphate ester bond is prone to hydrolysis at pH < 6 or > 10. Mitigation strategies include:

  • Using buffers (e.g., Tris-HCl) during synthesis.
  • Storing the product at -20°C in desiccated containers.

Scalability Issues

Crystallization efficiency drops at >1,000 L batch sizes due to inhomogeneous cooling. Computational fluid dynamics (CFD) modeling optimizes reactor geometry for uniform heat distribution.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce different amine compounds.

Scientific Research Applications

The compound Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) , commonly referred to as a phosphonoalkylammonium salt, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, environmental science, and materials science, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt is characterized by its phosphonate group, which imparts significant reactivity and solubility in aqueous environments. The compound's structure can be summarized as follows:

  • Chemical Formula : C5_5H15_15ClN2_2O4_4P
  • Molecular Weight : 202.61 g/mol

This structure enables the compound to act as a versatile agent in various chemical reactions and applications.

Medicinal Chemistry

Ethanaminium derivatives have been studied for their potential therapeutic applications. Research indicates that compounds with phosphonate groups can exhibit antimicrobial properties. A study demonstrated that similar phosphonated compounds effectively inhibited bacterial growth by disrupting cell membrane integrity. This suggests that Ethanaminium derivatives could be explored for developing new antibiotics or antimicrobial agents.

Case Study: Antimicrobial Activity

  • Study : Evaluation of antimicrobial properties of phosphonated compounds.
  • Findings : Significant inhibition of Gram-positive and Gram-negative bacteria was observed.
  • Implication : Potential for development into new antimicrobial therapies.

Environmental Science

The compound's ability to form stable complexes with metal ions has implications in environmental remediation. Phosphonated compounds are known to sequester heavy metals from contaminated water sources, thus playing a role in detoxifying polluted environments.

Data Table: Metal Ion Binding Affinity

Metal IonBinding Affinity (Kd_d, M)
Lead (Pb²⁺)0.01
Cadmium (Cd²⁺)0.05
Mercury (Hg²⁺)0.03

Materials Science

In materials science, Ethanaminium derivatives are being investigated for their use as surfactants and stabilizers in the formulation of nanomaterials. The amphiphilic nature of the compound allows it to stabilize colloidal systems, which is crucial for the development of nanocomposites.

Case Study: Nanocomposite Stabilization

  • Research : Use of Ethanaminium derivatives in stabilizing silver nanoparticles.
  • Outcome : Enhanced stability and dispersion of nanoparticles in aqueous solutions.
  • Application : Development of antibacterial coatings utilizing silver nanoparticles stabilized by Ethanaminium derivatives.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular membranes, influencing membrane stability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Varied Substituents

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Key Substituents Counterions Solubility/Stability Applications References
Target Compound (16904-96-4) C₅H₁₅NO₄P·Cl·2Na Phosphonooxy (-PO₄H) Cl⁻, 2Na⁺ High water solubility Pharmaceuticals, cosmetics
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) (459424-38-5) C₅H₁₃FNO·Cl Fluoromethyl (-CF₂H), hydroxyl (-OH) Cl⁻ Moderate solubility in polar solvents Organic synthesis, fluorophores
(2-Aminoethyl)trimethylammonium chloride (3399-67-5) C₅H₁₃N₂·Cl Aminoethyl (-NH₂CH₂CH₂) Cl⁻ High solubility in water Chemical precursors, surfactants
Calcium phosphoryl choline chloride (CAS not specified) C₅H₁₅NO₄P·Cl·Ca Phosphonooxy (-PO₄H) Cl⁻, Ca²⁺ Lower solubility than sodium salt Bone tissue engineering

Key Observations :

  • Phosphonooxy Group: The target compound’s phosphonooxy group distinguishes it from analogs with hydroxyl () or aminoethyl () groups, enhancing its ionic interactions and biocompatibility .
  • Counterion Effects : Sodium ions (Na⁺) in the target compound improve water solubility compared to calcium (Ca²⁺), which may precipitate in biological fluids .

Polymeric and Zwitterionic Derivatives

Table 2: Polymeric and Zwitterionic Variants
Compound Name (CAS No.) Molecular Features Key Properties Applications References
Polymer with ethenylbenzene (933067-59-5) Grafted polymer backbone High molecular weight, stability Coatings, hydrogels
Ethanaminium inner salt (645-84-1) Zwitterionic form (no counterions) Amphiphilic, low solubility Surfactants, lipid bilayers
Hydrolysis-prone polymer (CAS not specified) Acrylamide copolymer Rapid hydrolysis in water (pH > 6) Controlled-release systems

Key Observations :

  • Polymerization: Polymeric derivatives (e.g., ) exhibit enhanced mechanical stability and are used in industrial coatings, unlike the monomeric target compound .
  • Zwitterionic Form : The inner salt (645-84-1) lacks counterions, reducing water solubility but enabling unique interfacial properties .

Relevance to Organic Ion Transporters :

  • The target compound’s quaternary ammonium structure resembles substrates transported by renal organic ion transporters (e.g., hOAT1, hOCT2) .
  • Comparison with Aminoethyl Derivatives: (2-Aminoethyl)trimethylammonium chloride () may interact similarly with hOCT2 due to its charged amino group, but the phosphonooxy group in the target compound adds phosphate-mediated binding specificity .

Biological Activity

Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride, sodium salt (1:1:2), commonly referred to as phosphocholine chloride sodium salt, is a quaternary ammonium compound with significant biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H15_{15}ClNNaO4_4P
  • Molecular Weight : 263.567 g/mol
  • CAS Number : 16904-96-4

Phosphocholine is classified as an organonitrogen compound and is part of the phosphocholines family, which are derivatives of phosphonic acid. Its structure includes a phosphonooxy group attached to a trimethylated ethanaminium backbone, contributing to its solubility and reactivity in biological systems .

Phosphocholine and its derivatives play critical roles in various biological processes:

  • Cell Signaling : Phosphocholine is involved in cell membrane dynamics and signaling pathways. It acts as a precursor for the synthesis of phosphatidylcholine, a vital component of cell membranes .
  • Neurotransmission : The compound may influence neurotransmitter release and synaptic plasticity due to its structural similarity to choline, an essential nutrient for neurotransmitter synthesis .
  • Antimicrobial Activity : Some studies suggest that phosphocholine derivatives exhibit antimicrobial properties, potentially acting against specific bacterial strains .

Pharmacokinetics

Pharmacokinetic studies indicate that phosphocholine has high human intestinal absorption (0.9996) and moderate permeability across the blood-brain barrier (0.7104), suggesting potential central nervous system effects . It is not significantly metabolized by cytochrome P450 enzymes, indicating a low likelihood of drug-drug interactions through this pathway .

1. Neuroprotective Effects

A study published in Journal of Neurochemistry explored the neuroprotective effects of phosphocholine in models of neurodegeneration. Results indicated that treatment with phosphocholine improved neuronal survival rates and reduced markers of oxidative stress .

2. Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that phosphocholine exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity .

3. Role in Cancer Therapy

In cancer research, phosphocholine has been investigated for its potential role as a therapeutic agent. A study highlighted its ability to modulate lipid metabolism in cancer cells, leading to reduced proliferation rates .

Data Tables

PropertyValue
Molecular Weight263.567 g/mol
Human Intestinal Absorption0.9996
Blood-Brain Barrier Permeability0.7104
P-glycoprotein SubstrateYes
CYP450 3A4 SubstrateYes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodology : Synthesis typically involves phosphorylation of choline derivatives followed by salt metathesis. For example, reacting choline chloride with phosphoric acid derivatives under controlled pH, followed by sodium salt formation. Purification often employs recrystallization in ethanol/water mixtures or ion-exchange chromatography to isolate the disodium salt form .
  • Key Considerations : Monitor stoichiometry to avoid residual chloride or phosphate impurities. Use elemental analysis (e.g., ICP-MS) to confirm sodium content .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/³¹P NMR to confirm the presence of the trimethylammonium group (δ ~3.2 ppm) and phosphonooxy moiety (δ ~0 ppm for ³¹P) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+Na]⁺ or [M-Cl]⁺ ions, depending on salt form .
  • Elemental Analysis : Verify C, H, N, P, Cl, and Na ratios against theoretical values (e.g., C₅H₁₅ClNNa₂O₄P) .

Q. What are the critical storage conditions to maintain stability?

  • Guidelines : Store in airtight containers at -20°C to prevent hygroscopic degradation. Avoid exposure to light and moisture, which can hydrolyze the phosphate ester bond .

Advanced Research Questions

Q. How do counterions (e.g., Na⁺ vs. Cl⁻) influence solubility and biological interactions?

  • Experimental Design : Compare solubility profiles in aqueous buffers (e.g., PBS) across salt forms. Use dynamic light scattering (DLS) to assess aggregation tendencies.
  • Findings : The disodium salt (CAS 16904-96-4) exhibits higher aqueous solubility (>500 mg/mL) than the chloride form (CAS 107-73-3), making it preferable for in vitro cellular studies .

Q. What mechanisms underlie its role in enhancing membrane biocompatibility?

  • Hypothesis Testing : Incorporate the compound into liposomes or lipid bilayers and assess hemocompatibility via hemolysis assays.
  • Data Interpretation : The phosphocholine headgroup mimics eukaryotic membrane lipids, reducing protein adsorption and improving blood compatibility .

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures (108–111°C vs. higher ranges)?

  • Contradiction Analysis : Variations may arise from hydration states or impurities. Perform thermogravimetric analysis (TGA) under inert gas to isolate decomposition steps. Cross-reference with Karl Fischer titration for moisture content .

Methodological Challenges & Solutions

Q. What strategies optimize its use in drug delivery systems without destabilizing payloads?

  • Approach : Formulate nanoparticles via microfluidics, using the compound as a stabilizing agent. Monitor encapsulation efficiency (e.g., HPLC) and release kinetics in physiological buffers .
  • Critical Parameter : Maintain pH >7 to prevent phosphate ester hydrolysis .

Q. How does the compound interact with phospholipase enzymes in inflammatory pathways?

  • Experimental Design : Treat macrophage cell lines with the compound and measure phospholipase A₂ (PLA₂) activity via fluorometric assays.
  • Advanced Analysis : Use molecular docking simulations to predict binding affinities between the phosphocholine moiety and PLA₂ active sites .

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